![molecular formula C19H17BrN4O3 B4019253 4,4'-{[5-(4-bromophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4019253.png)
4,4'-{[5-(4-bromophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)
Overview
Description
This compound belongs to a family of molecules synthesized through a process involving the reaction of specific aldehydes and pyrazolones. The interest in this molecule lies in its structure, which suggests potential for diverse chemical reactions and properties.
Synthesis Analysis
The synthesis of similar compounds, 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ols), has been achieved through various methods. One approach utilizes 12-tungstophosphoric acid (H3PW12O40) as an efficient catalyst, offering excellent yields, short reaction times, and mild conditions (Vafaee, Davoodnia, & Pordel, 2015). Another method involves Ce(SO4)2.4H2O as a heterogeneous catalyst in water/ethanol solution, achieving high yields and short reaction times (Mosaddegh, Islami, & Shojaie, 2017).
Molecular Structure Analysis
Structural characterization is critical for understanding the chemical behavior of this compound. While specific analyses on this compound's molecular structure are not directly mentioned, similar compounds' synthesis and analysis often involve techniques like FT IR, NMR, and X-ray crystallography to elucidate molecular structures (Zhang, Yong, & Li, 2008).
Chemical Reactions and Properties
The synthesized compounds are evaluated for their reactivity and potential applications. For instance, similar molecules have shown antioxidant and antimicrobial activities, suggesting the chemical versatility and potential utility of these compounds in various fields (Vanukuri et al., 2023).
Physical Properties Analysis
Physical properties such as melting points, solubility, and stability under different conditions are essential for practical applications. These properties are typically determined post-synthesis and are crucial for handling and application development.
Chemical Properties Analysis
Chemical properties, including reactivity with different reagents, stability under various chemical conditions, and the potential for further functionalization, are significant for expanding the compound's applications. The reactivity of the compound with nucleophiles and active methylene compounds, leading to diverse substitution products, highlights its chemical versatility (Hassaneen et al., 1991).
Mechanism of Action
properties
IUPAC Name |
4-[[5-(4-bromophenyl)furan-2-yl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O3/c1-9-15(18(25)23-21-9)17(16-10(2)22-24-19(16)26)14-8-7-13(27-14)11-3-5-12(20)6-4-11/h3-8,17H,1-2H3,(H2,21,23,25)(H2,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIYBBUIPJTWON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=C(O2)C3=CC=C(C=C3)Br)C4=C(NNC4=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-{[5-(4-bromophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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